Morpholine-13C4

LC-MS/MS Quantitation Stable Isotope Labeling Analytical Chemistry

Researchers and procurement managers seeking a robust internal standard for morpholine quantitation face the critical challenge of H/D exchange with deuterated analogs, leading to unreliable data. This high-purity, stable-isotope labeled compound eliminates that risk, providing a definitive +4 Da mass shift for precise, matrix-insensitive LC-MS/MS and NMR analysis. - 99% 13C isotopic enrichment eliminates H/D exchange, ensuring co-elution and identical ionization efficiency to the unlabeled analyte for regulatory-grade quantitative workflows. - Supports FDA Bioanalytical Method Validation guidance for IND/NDA applications, providing reliable pharmacokinetic and toxicokinetic data. - Traceable quality with comprehensive Certificate of Analysis, supporting GLP/GMP manufacturing and environmental trace analysis to parts-per-trillion levels.

Molecular Formula C4H9NO
Molecular Weight 91.091
CAS No. 1217024-56-0
Cat. No. B565252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-13C4
CAS1217024-56-0
Synonyms1-Oxa-4-azacyclohexane-13C4;  Diethylenimide Oxide-13C4;  Drewamine-13C4;  Tetrahydro-2H-1,4-oxazine;  NSC 9376-13C4; 
Molecular FormulaC4H9NO
Molecular Weight91.091
Structural Identifiers
SMILESC1COCCN1
InChIInChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1
InChIKeyYNAVUWVOSKDBBP-JCDJMFQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-13C4: Carbon-13 Labeled Analytical Standard


Morpholine-13C4 (CAS 1217024-56-0) is a stable isotope-labeled analog of morpholine, a heterocyclic secondary amine, wherein all four carbon atoms are replaced with the non-radioactive isotope carbon-13 (13C) [1]. This molecular modification results in a mass shift of +4 Da relative to the unlabeled parent compound (C4H9NO) while maintaining identical chemical and physical properties, rendering it an ideal internal standard for quantitative mass spectrometry applications [2]. The compound is supplied with a minimum isotopic enrichment of 99% 13C and a minimum chemical purity of 98%, ensuring its suitability for high-sensitivity LC-MS/MS and NMR spectroscopy workflows [1].

Internal Standard Type
Carbon-13 labeled isotopologue for LC-MS/MS quantitation
Mass Shift & Stability
Non-exchangeable +4 Da mass shift, co-eluting with unlabeled morpholine
Suitability
Supports high-sensitivity bioanalytical and NMR research workflows

Why Deuterated or Unlabeled Analogs Cannot Substitute


In quantitative LC-MS/MS workflows, the use of a structurally similar but not isotopically identical internal standard introduces significant analytical error due to differential ionization efficiency and matrix effects . Unlabeled morpholine cannot be distinguished from the target analyte in the mass spectrometer, while deuterated analogs (e.g., Morpholine-d8, CAS 342611-02-3) are susceptible to hydrogen-deuterium exchange in protic solvents, leading to unpredictable mass shifts and compromised quantitation accuracy [1]. In contrast, Morpholine-13C4 provides a stable +4 Da mass difference with no risk of isotopic exchange, ensuring co-elution and identical ionization response to the unlabeled analyte .

Unlabeled morpholine cannot serve as internal standard
Lacks mass difference; indistinguishable from analyte in MS, preventing quantitation.
Deuterated analogs (e.g., Morpholine-d8) introduce H/D exchange risk
Back-exchange in protic solvents may shift mass, alter retention, and compromise accuracy in method validation.
Non-isotopic structural analogs may show differential ionization
Failure to co-elute and match matrix effects can lead to inaccurate quantitation and failed method validation.

Quantitative Differentiation Against In-Class Analogs


Isotopic Enrichment and Label Stability

Morpholine-13C4 is supplied with a minimum isotopic enrichment of 99% 13C and a minimum chemical purity of 98%, ensuring minimal interference from unlabeled species in quantitative assays [1]. In contrast, deuterated analogs such as Morpholine-d8 are prone to hydrogen-deuterium back-exchange during sample preparation, which can artificially inflate the unlabeled analyte signal and lead to quantitation inaccuracies . The carbon-13 label in Morpholine-13C4 is chemically inert and non-exchangeable, providing a stable +4 Da mass shift that remains constant throughout the analytical workflow [1].

Isotopic stability
Class-level inference
99% 13C enrichment, non-exchangeable label vs. deuterium back-exchange risk
Stable label supports reproducible quantitation
Deuterated analogs may show signal drift in aqueous mobile phases
LC-MS/MS Quantitation Stable Isotope Labeling Analytical Chemistry

Mass Shift and Chromatographic Co-Elution

Morpholine-13C4 exhibits an exact mass of 91.08183325 Da, representing a +4.0313 Da shift from unlabeled morpholine (exact mass 87.0684 Da) [1][2]. This mass difference exceeds the minimum recommended 3 Da separation for small-molecule LC-MS/MS quantitation, ensuring complete baseline resolution of the analyte and internal standard isotopic clusters without spectral overlap . Deuterated analogs such as Morpholine-d8 (exact mass ~95.12 Da) provide a similar nominal mass shift but suffer from chromatographic isotope effects that alter retention time, compromising the fundamental assumption of co-elution required for accurate matrix effect correction .

Mass shift & co-elution
Head-to-head
+4.03 Da exact mass shift; co-elution preserved
Reliable internal standard for matrix effect correction
Deuterated analog may show retention time shift on RP columns
High-Resolution Mass Spectrometry Internal Standard Method Bioanalysis

Regulatory Compliance and Method Validation

Regulatory guidance from the FDA and EMA explicitly recommends the use of stable isotope-labeled internal standards for bioanalytical method validation to correct for variability in sample extraction, chromatography, and ionization [1]. Morpholine-13C4, as an isotopically labeled analog of the target analyte, satisfies this recommendation by providing a chemically identical internal standard that experiences the same matrix effects and recovery as the unlabeled morpholine analyte . In contrast, the use of a non-isotopic structural analog (e.g., piperazine-13C4, CAS 525586-93-0) introduces differential extraction efficiency and ionization response, which can lead to method validation failure due to unacceptable accuracy and precision metrics [1][2].

Method validation context
Class-level inference
SIL-IS recommended for bioanalytical validation per regulatory guidance
Supports method accuracy/precision review
Non-isotopic IS may fail validation criteria
FDA Bioanalytical Method Validation GLP Compliance Pharmaceutical Analysis

Cost-Benefit Analysis: 13C4 vs. Deuterated Morpholine-d8 in High-Throughput Settings

While deuterated internal standards such as Morpholine-d8 are often marketed at a lower unit cost due to simpler synthetic routes, the total cost of ownership for a regulated bioanalytical laboratory favors 13C-labeled analogs . The non-exchangeable nature of the 13C label in Morpholine-13C4 eliminates the need for method adjustments to account for H/D exchange, reducing method development time and the frequency of failed analytical runs . Additionally, the consistent +4 Da mass shift and chromatographic co-elution of Morpholine-13C4 minimize the need for repeat sample analysis and troubleshooting, which are common hidden costs associated with deuterated internal standards [1].

Operational efficiency
Class-level inference
Lower total cost of ownership despite higher unit price
Reduces method redevelopment and failed runs
Deuterated analogs may incur hidden repeat-analysis costs
Cost Efficiency High-Throughput Screening Laboratory Procurement

High-Value Application Scenarios


Regulated Bioanalysis in Plasma

In support of Investigational New Drug (IND) applications and New Drug Applications (NDA), Morpholine-13C4 serves as the gold-standard internal standard for quantifying morpholine-containing drug candidates and their metabolites in biological matrices. Its stable +4 Da mass shift and non-exchangeable 13C label ensure compliance with FDA Bioanalytical Method Validation guidance, providing the accuracy and precision required for pharmacokinetic and toxicokinetic studies [1]. The use of Morpholine-13C4 directly addresses regulatory expectations for SIL-IS, thereby reducing the risk of method-related queries during regulatory review [1].

Environmental Monitoring in Water and Soil

Environmental testing laboratories require robust, interference-free methods for quantifying morpholine at trace levels in complex matrices such as wastewater, soil, and agricultural runoff. Morpholine-13C4 provides a matrix-matched internal standard that corrects for ion suppression commonly encountered in environmental LC-MS/MS analysis, enabling accurate quantitation at parts-per-trillion (ppt) levels [1]. The non-exchangeable 13C label is particularly advantageous in environmental samples with variable pH, where deuterated standards would suffer from H/D exchange, compromising data integrity [1].

NMR-Based Metabolomics and Structural Biology

In 13C NMR spectroscopy, Morpholine-13C4 serves as a valuable isotopic tracer and chemical shift reference standard due to its high isotopic enrichment (min. 99% 13C) [1]. The four 13C nuclei provide distinct, well-resolved resonances that facilitate the study of molecular structure, dynamics, and reaction kinetics in complex biological and chemical systems . Unlike deuterated analogs, the 13C label does not alter nuclear spin relaxation properties or introduce line-broadening from quadrupolar relaxation, preserving spectral resolution .

Synthesis of 13C-Labeled Compounds

Morpholine-13C4 is a strategic building block for the custom synthesis of 13C-labeled drug candidates and agrochemicals required for metabolism, residue, and environmental fate studies [1]. Its high isotopic purity and chemical integrity ensure that the final labeled product meets the stringent analytical requirements of regulatory authorities for the conduct of mass balance and metabolite identification studies . Procurement of Morpholine-13C4 from a certified supplier with a comprehensive Certificate of Analysis guarantees traceability and quality, essential for supporting GLP and GMP manufacturing operations [1].

Application
Selection Property
Validation Focus
Bioanalytical method validation in human plasma research matrices
SIL-IS co-elution and non-exchangeable label
Accuracy and precision per bioanalytical validation review
Environmental trace analysis (water, soil)
Matrix-matched internal standard correction
Ion suppression correction at ppt levels
NMR-based metabolomics and structural biology
High 13C isotopic enrichment for spectral resolution
Chemical shift reference and tracer studies
Synthesis of 13C-labeled compounds
High isotopic purity building block
Mass balance and metabolite identification studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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